

Nuezhenidic acid CAS number and molecular weight

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Compound of Interest

Compound Name: Nuezhenidic acid

Cat. No.: B598877

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In-Depth Technical Guide: Nuezhenidic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

Nuezhenidic acid is a secoiridoid glucoside that has been identified and isolated from the fruits of Ligustrum lucidum. It has garnered attention within the scientific community for its potential therapeutic properties, particularly its antiviral activity. This technical guide provides a comprehensive overview of the available scientific data on **Nuezhenidic acid**, with a focus on its chemical properties and its inhibitory effects against the influenza A virus.

For clarity and ease of comparison, the fundamental physicochemical properties of **Nuezhenidic acid** are summarized in the table below.

Property	Value	Source(s)
CAS Number	183238-67-7	[1][2][3]
Molecular Weight	452.36 g/mol	[1][2][3]
Molecular Formula	C17H24O14	[1][2][3]

Antiviral Activity Against Influenza A Virus



Research into the bioactive compounds of Ligustrum lucidum has revealed the potential of secoiridoid analogues as inhibitors of the influenza A virus. A key study by Pang et al. (2018) investigated a series of these compounds and identified several with significant inhibitory activity.

While "**Nuezhenidic acid**" was not explicitly named in this study, structurally similar secoiridoid glycosides demonstrated notable efficacy. The antiviral activity was quantified using a cytopathic effect (CPE) inhibition assay, with the following compounds showing promising results:

Compound (from Pang et al., 2018)	IC ₅₀ (μΜ)
Liguluciside B (Compound 4)	12.5
Compound 6	13.1
Liguluciside A (Compound 1)	16.5
Liguluciridoid A (Compound 10)	18.5
Positive Control: Ribavirin	22.6

These findings are significant as the identified active compounds exhibited lower IC₅₀ values than the positive control, Ribavirin, indicating a higher potency in inhibiting the influenza A virus in this in vitro model.[3]

It is important to note that a separate study on various secoiridoid glucosides from Ligustrum lucidum did not find significant activity against the influenza A virus for the compounds they tested, including neonuezhenide.[1][2] This highlights the structural specificity of the antiviral activity within this class of compounds.

Experimental Protocols

A detailed understanding of the methodologies used to assess the antiviral properties of **Nuezhenidic acid** and its analogues is crucial for the replication and advancement of research. The following sections outline the typical experimental protocols for the assays relevant to the study of these compounds.



Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for evaluating the ability of a compound to protect cells from the destructive effects of a virus.

Objective: To determine the concentration of a compound that inhibits the virus-induced cytopathic effect by 50% (IC₅₀).

General Procedure:

- Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and seeded into 96-well plates to form a confluent monolayer.
- Virus Preparation: Influenza A virus stock is diluted to a predetermined titer that will cause a significant cytopathic effect within a specific timeframe (e.g., 48-72 hours).
- Compound Dilution: The test compound (e.g., Nuezhenidic acid analogue) is serially diluted to various concentrations.
- Infection and Treatment: The cell culture medium is removed, and the cells are washed. The
 diluted virus is then added to the wells, followed by the addition of the different
 concentrations of the test compound. Control wells include virus-only (positive control for
 CPE), cell-only (negative control), and compound-only (to assess cytotoxicity).
- Incubation: The plates are incubated at 37°C in a 5% CO₂ environment for a period sufficient to observe significant CPE in the virus-only control wells.
- Assessment of CPE: The cytopathic effect is observed and quantified. This can be done
 visually using a microscope or through a quantitative method such as the MTT assay, which
 measures cell viability.
- Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.

Neuraminidase Inhibition Assay



Should further investigation reveal that **Nuezhenidic acid** targets the viral neuraminidase, the following fluorescence-based assay is a standard method for assessing inhibitory activity.

Objective: To measure the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

General Procedure:

- Reagent Preparation:
 - Assay Buffer: Typically a MES buffer with calcium chloride.
 - Substrate: A fluorogenic substrate such as 2'-(4-Methylumbelliferyl)-α-D-Nacetylneuraminic acid (MUNANA).
 - Enzyme: Purified influenza neuraminidase or whole virus.
 - Inhibitor: The test compound (Nuezhenidic acid) at various concentrations.
- Assay Setup: In a 96-well black plate, the test compound, enzyme, and assay buffer are combined and pre-incubated.
- Enzymatic Reaction: The reaction is initiated by the addition of the MUNANA substrate.
- Incubation: The plate is incubated at 37°C for a specific period (e.g., 30-60 minutes).
- Reaction Termination: The reaction is stopped by adding a stop solution (e.g., a glycine-NaOH buffer).
- Fluorescence Measurement: The fluorescence of the product (4-methylumbelliferone) is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~365 nm excitation and ~450 nm emission).
- Data Analysis: The percentage of neuraminidase inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined.



Hemagglutinin Inhibition (Hemagglutination Inhibition) Assay

If the mechanism of action is suspected to involve the inhibition of viral entry via hemagglutinin, this assay can be employed.

Objective: To determine the ability of a compound to prevent the agglutination of red blood cells by the influenza virus.

General Procedure:

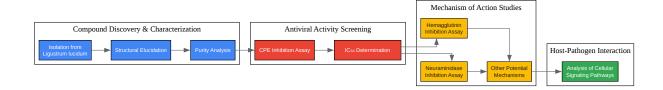
- Reagent Preparation:
 - Virus Suspension: Standardized to a concentration of 4 hemagglutination units (HAU).
 - Red Blood Cells (RBCs): Typically from chickens or turkeys, prepared as a 0.5% or 1% suspension.
 - · Test Compound: Serially diluted.
- Assay Setup: In a 96-well V-bottom or U-bottom plate, serial dilutions of the test compound are prepared.
- Virus-Compound Incubation: The standardized virus suspension is added to each well containing the test compound and incubated at room temperature.
- Addition of RBCs: The red blood cell suspension is added to all wells.
- Incubation: The plate is incubated at room temperature to allow for hemagglutination to occur.
- Observation: The wells are observed for the presence or absence of hemagglutination. A
 button of RBCs at the bottom of the well indicates inhibition, while a diffuse lattice of RBCs
 indicates hemagglutination.
- Endpoint Determination: The highest dilution of the compound that completely inhibits hemagglutination is determined.



Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific information in the published literature regarding the precise signaling pathways modulated by **Nuezhenidic acid** in the context of influenza A virus infection. The primary reported mechanism of action for secoiridoid analogues is the direct inhibition of the virus.

The logical workflow for the investigation of a potential anti-influenza compound like **Nuezhenidic acid** is depicted below.

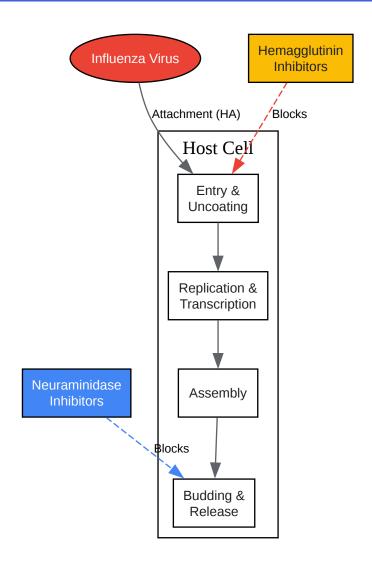


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Investigational workflow for Nuezhenidic acid.

The influenza virus life cycle involves several key stages that are potential targets for antiviral drugs. The diagram below illustrates these stages and highlights where neuraminidase and hemagglutinin inhibitors act.





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Influenza virus life cycle and inhibitor targets.

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